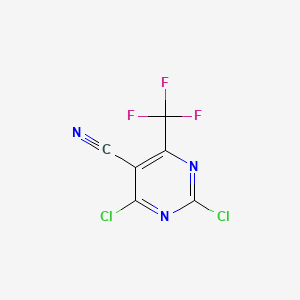
2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C6HCl2F3N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its unique chemical properties and is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Safety and Hazards
The safety information for “2,4-dichloro-6-(trifluoromethyl)pyrimidine” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .
Orientations Futures
The major use of trifluoromethylpyridine derivatives, such as “2,4-dichloro-6-(trifluoromethyl)pyrimidine”, is in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
Mécanisme D'action
Target of Action
Similar compounds with trifluoromethylpyridine (tfmp) motifs are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It is known that the trifluoromethyl group in similar compounds can enhance the biological activity and physical properties of the compounds .
Result of Action
Compounds with similar structures have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Action Environment
It is known that the compound forms explosive mixtures with air on intense heating .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile can be synthesized through a multi-step process. One common method involves the reaction of uracil with phosphorus oxychloride (POCl3) to form 2,4-dichloro-6-(trifluoromethyl)pyrimidine. This intermediate is then reacted with cyanogen bromide (BrCN) to introduce the carbonitrile group .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide (NaOMe) for methoxylation and ammonia (NH3) for amination.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloropyrimidine: Similar in structure but lacks the trifluoromethyl and carbonitrile groups.
2,4,6-Trichloropyrimidine: Contains an additional chlorine atom but no trifluoromethyl or carbonitrile groups.
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Similar but lacks the carbonitrile group.
Uniqueness
2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile is unique due to the presence of both trifluoromethyl and carbonitrile groups, which impart distinct chemical properties and reactivity. These functional groups enhance its utility in various chemical reactions and its potential biological activities .
Propriétés
IUPAC Name |
2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl2F3N3/c7-4-2(1-12)3(6(9,10)11)13-5(8)14-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSIZSRGZUPYOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C(N=C1Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl2F3N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.98 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
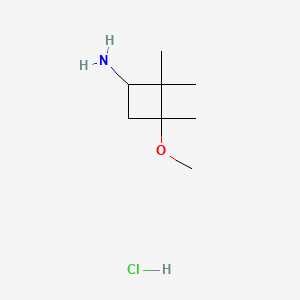
![sodium (1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)methanesulfinate](/img/structure/B6608920.png)
amine hydrochloride](/img/structure/B6608922.png)
![tert-butyl N-[(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)methyl]carbamate](/img/structure/B6608931.png)

![2-[N-benzyl-1-(2-hydroxy-3-methylphenyl)formamido]acetic acid](/img/structure/B6608943.png)
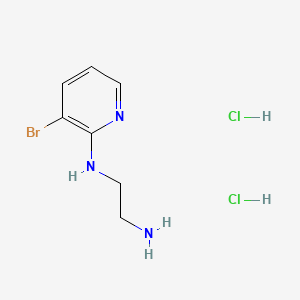
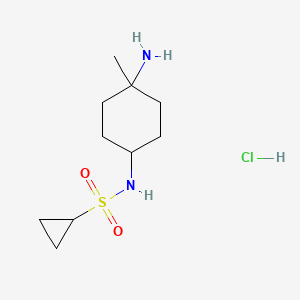
![6-[3-(1-aminocyclobutyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one hydrochloride](/img/structure/B6608959.png)
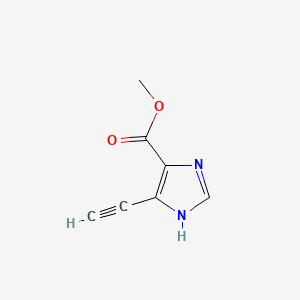


![3-[4-(chlorosulfonyl)phenoxy]benzoic acid](/img/structure/B6608991.png)

